molecular formula C7H6ClN3 B7967689 5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B7967689
M. Wt: 167.59 g/mol
InChI Key: AKTNSLATPTZZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine: is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 5-position and a methyl group at the 1-position. Pyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine followed by protection of the NH group and subsequent substitution reactions . The reaction conditions often include the use of solvents like tetrahydrofuran and reagents such as N-iodosuccinimide (NIS) and para-methoxybenzyl chloride (PMB-Cl) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace the chlorine atom with other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolopyridines .

Scientific Research Applications

Chemistry: 5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling, and inhibitors can be used to modulate these pathways in disease contexts .

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for cancer treatment. Its ability to inhibit specific kinases involved in cancer cell proliferation makes it a candidate for further drug development .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its reactivity and functional group compatibility make it a versatile intermediate .

Comparison with Similar Compounds

  • 1H-pyrazolo[3,4-b]pyridine
  • 1H-pyrazolo[3,4-d]pyrimidine
  • 1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Comparison: 5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1H-pyrazolo[3,4-b]pyridine, the presence of the chlorine atom and methyl group in this compound enhances its reactivity and potential as a kinase inhibitor . The structural differences among these compounds result in varied biological activities and applications, making each compound valuable for different research and industrial purposes .

Properties

IUPAC Name

5-chloro-1-methylpyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-6-4-9-7(8)2-5(6)3-10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTNSLATPTZZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN=C(C=C2C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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